Stearyl oleate
Description
Stearyl oleate (CAS 17673-49-3) is a wax ester synthesized from stearyl alcohol (C18 saturated fatty alcohol) and oleic acid (C18:1 monounsaturated fatty acid). It is a lipid with the molecular formula C₃₆H₇₀O₂ and a molecular weight of 534.94 g/mol . Structurally, it features an unsaturated oleate moiety, which distinguishes it from fully saturated wax esters like stearyl stearate. This compound is utilized in cosmetics, pharmaceuticals, and industrial applications due to its emollient, lubricant, and stabilizing properties .
Structure
2D Structure
Properties
IUPAC Name |
octadecyl (Z)-octadec-9-enoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C36H70O2/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-35-38-36(37)34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h18,20H,3-17,19,21-35H2,1-2H3/b20-18- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WRPMUZXHQKAAIC-ZZEZOPTASA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCOC(=O)CCCCCCCC=CCCCCCCCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCCCCCCCCCOC(=O)CCCCCCC/C=C\CCCCCCCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C36H70O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
534.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
17673-49-3 | |
| Record name | Stearyl oleate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=17673-49-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | Stearyl oleate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017673493 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Stearyl oleate | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=152063 | |
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| Record name | 9-Octadecenoic acid (9Z)-, octadecyl ester | |
| Source | EPA Chemicals under the TSCA | |
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| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Octadecyl oleate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.037.849 | |
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| Record name | STEARYL OLEATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5LW6721QE6 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Preparation Methods
Synthetic Routes and Reaction Conditions: Stearyl oleate is synthesized through the esterification of oleic acid with stearyl alcohol. This reaction typically involves the use of a catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure the complete conversion of the reactants to the ester product .
Industrial Production Methods: In industrial settings, the production of this compound involves similar esterification processes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. Industrial production may also involve the use of continuous reactors to maintain a steady production rate and ensure consistent product quality .
Chemical Reactions Analysis
Types of Reactions: Stearyl oleate undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form stearic acid and oleic acid derivatives.
Hydrogenation: this compound can be hydrogenated to form stearyl alcohol and stearic acid.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromic acid.
Hydrolysis: Acidic hydrolysis typically uses sulfuric acid, while basic hydrolysis uses sodium hydroxide.
Hydrogenation: Catalysts such as palladium or nickel are used under high pressure and temperature conditions.
Major Products Formed:
Oxidation: Stearic acid and oleic acid derivatives.
Hydrolysis: Stearyl alcohol and oleic acid.
Hydrogenation: Stearyl alcohol and stearic acid.
Scientific Research Applications
Pharmaceutical Applications
1.1 Drug Delivery Systems
Stearyl oleate is utilized in the formulation of lipid nanoparticles for controlled drug delivery. Research has demonstrated that stearic acid-oleic acid nanoparticles (SONs) can effectively encapsulate drugs such as salicylic acid. The incorporation of this compound enhances the physicochemical properties of these nanoparticles, leading to improved encapsulation efficiency and controlled release profiles. For instance, a study showed that SONs prepared with this compound exhibited a gradual drug release over 24 hours, making them suitable for topical applications in creams .
1.2 Topical Formulations
The safety profile of this compound has been evaluated in various studies. Topical applications of formulations containing stearic and oleic acids have shown minimal toxicity across different animal models, indicating their suitability for use in cosmetic and pharmaceutical products . Additionally, formulations containing this compound are non-irritating and do not cause sensitization, which is crucial for dermatological applications.
Cosmetic Applications
2.1 Emollient Properties
This compound serves as an effective emollient in cosmetic formulations. Its ability to enhance skin hydration and barrier function makes it a valuable ingredient in lotions and creams. The compound's fatty acid structure allows it to form a protective layer on the skin, reducing transepidermal water loss (TEWL) and improving overall skin texture.
2.2 Surfactant Development
Recent studies have explored the synthesis of biodegradable surfactants based on this compound. These surfactants exhibit superior self-aggregation properties compared to traditional surfactants, making them suitable for personal care products. The environmental benefits of using renewable feedstocks in surfactant production align with the growing consumer demand for sustainable products .
Material Science Applications
3.1 Biodegradable Materials
This compound has been investigated for its role in developing biodegradable materials. Its incorporation into polymer matrices can enhance the mechanical properties while promoting biodegradability. Research indicates that composites made with this compound demonstrate reduced drying shrinkage, which is essential for applications in construction materials such as alkali-activated slag concrete .
3.2 Lubricants and Plasticizers
The lubricating properties of this compound make it an attractive candidate for use as a plasticizer in various industrial applications. Its ability to lower the viscosity of polymer systems can improve processing conditions and final product performance.
Case Studies
Mechanism of Action
Stearyl oleate exerts its effects primarily through its integration into lipid bilayers. This integration affects membrane fluidity and phase behavior, influencing the organization of lipid microdomains. In enzymatic studies, this compound serves as a substrate for lipases and esterases, enzymes that catalyze the hydrolysis of ester bonds . The molecular targets and pathways involved include the lipid bilayer structure and the enzymatic pathways of lipases and esterases .
Comparison with Similar Compounds
Table 1: Structural Comparison of Stearyl Oleate and Analogous Esters
Key Observations :
- Chain Length : Longer fatty alcohols (e.g., behenyl) increase hydrophobicity and melting points .
- Saturation : Unsaturated esters (e.g., oleate) exhibit lower melting points and higher fluidity than saturated analogs (e.g., stearate) .
Physical Properties
Table 2: Thermal and Physical Characteristics
Key Findings :
- Melting Behavior : Saturated esters (e.g., stearyl stearate) exhibit higher melting points than unsaturated analogs due to tighter molecular packing .
- SPV Reactivity : The Sulfo-Phospho-Vanillin (SPV) assay shows unsaturated esters (e.g., this compound) generate higher colorimetric responses than saturated esters, reflecting differences in lipid oxidation and conjugation .
Chemical Reactivity and Stability
- Hydrogenation Sensitivity: this compound is less stable under high hydrogenation pressures (>40 bar) compared to saturated esters like stearyl stearate, which resist hydrogenolysis .
- Oxidative Stability : The unsaturated oleate moiety in this compound makes it prone to oxidation, limiting its use in high-temperature industrial applications .
Research Findings and Trends
- Lipidomics : Gas chromatography-mass spectrometry (GC-MS) distinguishes this compound from saturated esters via retention time differences (unsaturated esters elute earlier) .
- Biomass Utilization : Catalytic hydrogenation studies highlight the challenge of selectively producing unsaturated wax esters like this compound, favoring saturated analogs under industrial conditions .
- Meibomian Gland Studies : this compound and similar esters are critical components of human meibum, with structural variations influencing tear film stability .
Biological Activity
Stearyl oleate, an ester derived from stearyl alcohol and oleic acid, is recognized for its various biological activities and applications in cosmetic and pharmaceutical formulations. This article delves into the biological activity of this compound, highlighting its mechanisms of action, effects on cellular processes, and potential therapeutic applications.
Chemical Structure and Properties
This compound is a fatty acid ester that combines a long-chain saturated fatty alcohol (stearyl alcohol) with a monounsaturated fatty acid (oleic acid). Its chemical structure is represented as follows:
- Chemical Formula : CHO
- Molecular Weight : 330.57 g/mol
Mechanisms of Biological Activity
This compound exhibits several biological activities primarily attributed to its fatty acid components. The following sections summarize key findings related to its biological mechanisms.
1. Cellular Membrane Interaction
This compound can integrate into cellular membranes, influencing membrane fluidity and permeability. Its presence in lipid bilayers has been shown to affect the incorporation of other fatty acids, such as stearic acid, which can lead to alterations in cellular signaling pathways related to inflammation and growth.
- Study Findings : Research indicates that oleic acid can mitigate the cytotoxic effects of saturated fatty acids like stearic acid on endothelial cells by displacing them from membrane phospholipids, thereby reducing inflammatory responses .
2. Anti-inflammatory Effects
Oleic acid, a component of this compound, has been recognized for its anti-inflammatory properties. It can reduce the expression of pro-inflammatory markers such as intercellular adhesion molecule-1 (ICAM-1) and inhibit the activation of nuclear factor-kappa B (NF-κB), which plays a crucial role in inflammatory processes.
- Case Study : A study demonstrated that co-supplementation of oleic acid with stearic acid significantly reduced inflammatory responses in human aortic endothelial cells . This suggests that this compound may possess similar anti-inflammatory potential due to its oleic acid content.
3. Lipid Metabolism Regulation
This compound may influence lipid metabolism through its effects on signaling pathways involved in lipogenesis. Oleate has been shown to activate sterol regulatory element-binding protein 1 (SREBP-1), which regulates genes involved in lipid synthesis.
- Research Insight : In SCD1-deficient hepatocytes, oleate enhances SREBP-1 nuclear accumulation, promoting de novo lipogenesis . This indicates that this compound could play a role in metabolic regulation, particularly in lipid-rich environments.
Applications in Cosmetics and Pharmaceuticals
Due to its emollient properties, this compound is widely used in cosmetic formulations to enhance skin hydration and texture. Its ability to form stable emulsions makes it a valuable ingredient in creams and lotions.
Table 1: Applications of this compound
| Application Type | Description |
|---|---|
| Cosmetics | Used as an emollient and skin-conditioning agent. |
| Pharmaceuticals | Potential use in topical formulations for skin protection. |
| Food Industry | May be utilized as a food additive or fat replacer. |
Safety and Toxicology
The safety profile of this compound has been evaluated in various studies. It is generally recognized as safe for topical use; however, further research is needed to fully understand its long-term effects and potential systemic absorption when used in high concentrations.
Q & A
Q. What are the established methods for synthesizing stearyl oleate in laboratory settings?
this compound is synthesized via esterification of oleic acid with stearyl alcohol, typically catalyzed by acid (e.g., sulfuric acid) or enzymatic agents. Reaction optimization involves temperature control (60–80°C), molar ratios (1:1 alcohol:acid), and inert atmospheres to prevent oxidation. Post-synthesis, purification via vacuum distillation or column chromatography is critical to remove unreacted precursors .
Q. Which spectroscopic techniques are most effective for characterizing this compound?
- NMR Spectroscopy : H and C NMR confirm ester bond formation (e.g., carbonyl resonance at ~173 ppm in C NMR) and alkyl chain integrity .
- FT-IR : Peaks at ~1740 cm (C=O stretch) and 1170–1240 cm (C-O ester linkage) validate esterification .
- Mass Spectrometry : LC-QTOF-MS identifies molecular ions ([M+H] at m/z 537.5) and fragmentation patterns (e.g., oleate-specific ions at m/z 111.1 and 125.1) .
Q. What are the primary research applications of this compound in model systems?
this compound is used as:
- A non-ionic surfactant in microemulsion studies, particularly in oil/water systems with ionic stabilizers like potassium oleate .
- A lipid phase component in drug delivery systems due to its biocompatibility and hydrophobic stability .
Advanced Research Questions
Q. How can researchers resolve discrepancies in spectral data for this compound across studies?
Contradictions in spectral peaks (e.g., shifting carbonyl resonances in NMR) may arise from solvent effects or impurities. Mitigation strategies include:
- Standardizing solvent systems (e.g., CDCl for NMR).
- Cross-validating with LC-MS to confirm purity (>95%) .
- Reporting instrument parameters (e.g., magnetic field strength, ionization mode) to ensure reproducibility .
Q. What factors influence the stability of this compound in colloidal formulations?
Q. What advanced analytical methods are suitable for quantifying this compound in complex matrices?
- LC-QTOF-MS : Enables high-resolution quantification with detection limits <0.1 µg/mL. Fragmentation pathways (e.g., m/z 537.5 → 265.3 for stearyl moiety) aid specificity .
- GC-FID : Requires derivatization (e.g., silylation) but offers reproducibility for bulk analysis .
Q. How should researchers design experiments to assess this compound’s interactions with biomembranes?
- Langmuir Trough Studies : Measure surface pressure-area isotherms to evaluate monolayer stability .
- Fluorescence Anisotropy : Use lipid probes (e.g., DPH) to assess membrane fluidity changes .
- MD Simulations : Predict thermodynamic parameters (e.g., binding energy) for this compound-phospholipid interactions .
Methodological and Safety Considerations
Q. What protocols ensure safe handling and storage of this compound in laboratory settings?
- Storage : Under nitrogen at 4°C to prevent oxidation .
- Spill Management : Absorb with inert material (e.g., vermiculite) and avoid water jets .
- Exposure Response : Rinse eyes/skin with water for 15 minutes; seek medical attention for ingestion .
Q. How can researchers validate the reproducibility of this compound-based experiments?
- Detailed Documentation : Include molar ratios, catalyst concentrations, and purification yields .
- Interlaboratory Trials : Share samples with collaborators to cross-validate spectral data .
- Negative Controls : Test formulations without this compound to isolate its effects .
Literature and Data Analysis
Q. What strategies are effective for conducting systematic reviews on this compound?
- Primary Sources : Prioritize peer-reviewed journals (e.g., Journal of Physical Chemistry) over vendor SDS sheets .
- Keyword Optimization : Use terms like “this compound AND microemulsion” or “wax ester stability” in databases (PubMed, SciFinder) .
- Critical Appraisal : Assess study limitations (e.g., small sample sizes in LC-MS trials) using tools like CASP .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
